N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as CEP-32296, is a small molecule inhibitor that has been studied for its potential use in treating various neurological disorders. This compound has shown promising results in preclinical studies, making it a potential candidate for further research and development.
Mechanism of Action
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases cAMP levels, which in turn can lead to increased levels of brain-derived neurotrophic factor (BDNF) and other neuroprotective molecules.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have a number of biochemical and physiological effects. These include increased levels of BDNF, improved cognitive function, and reduced inflammation in the brain. Additionally, this compound has been shown to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is that it has been shown to have a favorable safety profile in preclinical studies. Additionally, this compound has been shown to have good brain penetration, which is important for its potential use in treating neurological disorders. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to predict its effects in humans.
Future Directions
There are a number of potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide. These include further studies on its mechanism of action, as well as clinical trials to determine its safety and efficacy in humans. Additionally, this compound may be studied for its potential use in treating other neurological disorders, such as multiple sclerosis and traumatic brain injury.
Synthesis Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves a multi-step process that begins with the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with ethyl hydrazinecarboxylate to form the corresponding hydrazone. This hydrazone is then reacted with 2-bromoethyl acetate to yield the desired compound.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been studied for its potential use in treating a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. In preclinical studies, this compound has been shown to inhibit the activity of a specific enzyme, which is believed to play a role in the development of these disorders.
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-4-18-6-5-10(17-18)14(19)16-11-8-12(20-2)9(15)7-13(11)21-3/h5-8H,4H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZQAVWCRXLAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.